4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
CAS No.: 956204-53-8
Cat. No.: VC2441854
Molecular Formula: C12H11N3O5
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid - 956204-53-8](/images/structure/VC2441854.png)
Specification
CAS No. | 956204-53-8 |
---|---|
Molecular Formula | C12H11N3O5 |
Molecular Weight | 277.23 g/mol |
IUPAC Name | 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid |
Standard InChI | InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |
Standard InChI Key | SMTTWBNEGXXXDN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Identification and Structure
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 956204-53-8) is a pyrazole-containing benzoic acid derivative with distinctive structural characteristics. The compound features a benzoic acid core with methoxy substitution at the 4-position and a 4-nitro-1H-pyrazol-1-yl methyl group at the 3-position.
Chemical Identity Data
The following table summarizes key identifiers for 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid:
Parameter | Value |
---|---|
CAS Number | 956204-53-8 |
Molecular Formula | C₁₂H₁₁N₃O₅ |
Molecular Weight | 277.23 g/mol |
IUPAC Name | 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid |
InChI | InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |
SMILES | COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)N+[O-] |
Physical and Chemical Properties
This compound presents as a solid at standard conditions with specific physicochemical properties that influence its handling and potential applications .
Chemical Reactivity
The compound contains several reactive functional groups:
-
The carboxylic acid group (-COOH) can participate in esterification, amidation, and salt formation reactions
-
The nitro group (-NO₂) on the pyrazole ring can undergo reduction to form amino derivatives
-
The methoxy group (-OCH₃) can participate in ether cleavage under specific conditions
-
The pyrazole ring provides opportunities for coordination chemistry and heterocycle transformations
Related Compounds and Structural Analogs
Several structural analogs of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid have been identified in the literature, which provide insights into potential synthetic pathways and biological activities.
Key Structural Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | 514801-08-2 | C₁₁H₉N₃O₄ | 247.21 |
4-methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | 1170923-64-4 | C₁₃H₁₃N₃O₅ | 291.26 |
Methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate | 1020724-04-2 | C₁₃H₁₃N₃O₅ | 291.26 |
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | - | C₁₃H₁₃N₃O₄ | 275.26 |
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid | - | C₁₁H₁₀N₂O₃ | 218.21 |
Structural Relationship Analysis
These compounds share the core structure of a benzoic acid with a pyrazole-containing substituent. Key structural variations include:
-
Presence or absence of the methoxy group at the 4-position of the benzoic acid moiety
-
Substitution patterns on the pyrazole ring (methyl groups, position of nitro group)
-
Esterification of the carboxylic acid group (as in the methyl ester derivative)
These structural relationships suggest potential synthetic routes and modification strategies for developing new derivatives with optimized properties.
Supplier | Catalog Number | Purity | Package Size(s) |
---|---|---|---|
AK Scientific | 1499CN | 95% | Not specified |
VulcanChem | VC2441854 | Not specified | Not specified |
BLD Pharm | - | Not specified | Not specified |
Analytical Characterization Methods
Analytical methods used for the characterization of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid and related compounds include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural characterization of this compound class. For related compounds, spectral data typically include:
-
¹H NMR signals for aromatic protons (δ 6.5-8.5 ppm)
-
Methylene protons linking the pyrazole to the benzoic acid core (δ 4-5 ppm)
-
Methoxy protons (δ 3-4 ppm)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. For 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, the expected molecular ion would appear at m/z 277.23.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume